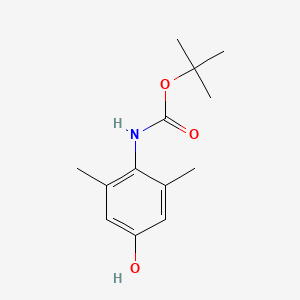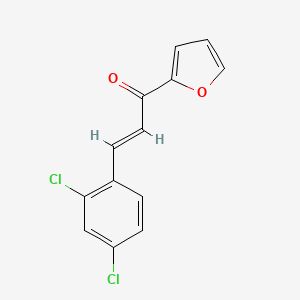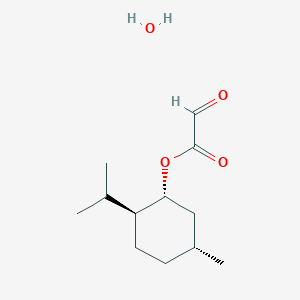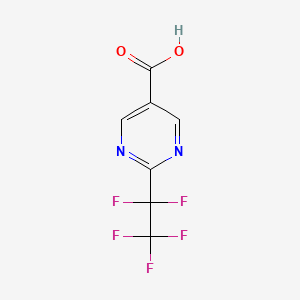
2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95%
Vue d'ensemble
Description
2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid (PFPA) is a compound that is used in a variety of scientific research applications due to its unique properties. PFPA is a fluorinated organic acid that is highly soluble in a variety of organic solvents, making it an ideal compound for synthesis and application in a range of experiments.
Applications De Recherche Scientifique
2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of small molecules. It has also been used as a ligand in the synthesis of coordination complexes, as well as in the preparation of metal-organic frameworks. Additionally, it has been used as a catalyst in the synthesis of organic compounds, such as amino acids and peptides.
Mécanisme D'action
Target of Action
Pyrimidines, in general, are known to interact with a variety of targets, including vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in a decrease in the body’s inflammatory response.
Biochemical Pathways
The inhibition of inflammatory mediators by pyrimidines can affect various biochemical pathways involved in the body’s inflammatory response . The downstream effects of these changes can include a reduction in inflammation and associated symptoms.
Result of Action
Given the known anti-inflammatory effects of pyrimidines, it can be inferred that this compound may help reduce inflammation at the molecular and cellular levels .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% in lab experiments is its high solubility in a variety of organic solvents. This makes it an ideal reagent for a variety of synthetic reactions. Additionally, 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% is relatively inexpensive and easy to obtain. However, it is important to note that 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% is a highly reactive compound, and as such, should be handled with care.
Orientations Futures
The potential future directions for 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% are numerous. One potential direction is the use of 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% as a catalyst in the synthesis of pharmaceuticals and other compounds. Additionally, 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% could be used in the development of new materials, such as polymers and metal-organic frameworks. Another potential direction is the use of 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% in the development of new catalysts for organic synthesis. Finally, 2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% could be used in the development of new drugs and treatments for various diseases and disorders.
Méthodes De Synthèse
2-(Pentafluoroethyl)-5-pyrimidinecarboxylic acid; 95% can be synthesized from the reaction of 2-chloro-5-pyrimidinecarboxylic acid and pentafluoroethyl iodide in the presence of potassium carbonate, as described in a study by O. E. Anderson et al. (2018). This method is advantageous due to its high yield and low cost.
Propriétés
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)5-13-1-3(2-14-5)4(15)16/h1-2H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUYPKWRLESHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193731 | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluoroethyl)pyrimidine-5-carboxylic acid | |
CAS RN |
887407-55-8 | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324376.png)
![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324379.png)
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)
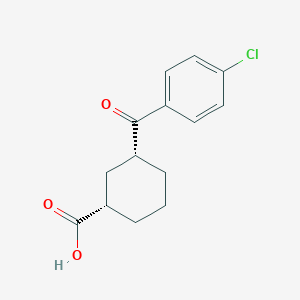
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324407.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
